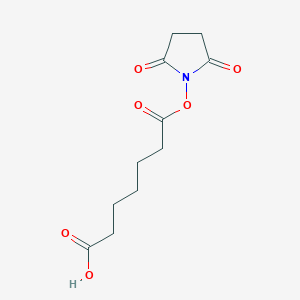
7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid: is a synthetic organic compound with a molecular formula of C11H15NO6 It is characterized by the presence of a heptanoic acid backbone with a 2,5-dioxopyrrolidin-1-yl group attached to it
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid typically involves the reaction of heptanoic acid derivatives with 2,5-dioxopyrrolidin-1-yl compounds. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with carboxylic acids to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted heptanoic acid derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are heptanoic acid and 2,5-dioxopyrrolidin-1-ol.
科学研究应用
Chemistry: In chemistry, 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of peptide conjugates and other bioactive compounds .
Biology: The compound is employed in biological research for the modification of proteins and peptides. It can be used to introduce functional groups into biomolecules, facilitating the study of protein-protein interactions and enzyme mechanisms .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with unique properties .
作用机制
The mechanism of action of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid involves its ability to form covalent bonds with nucleophilic groups in target molecules. The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group, facilitating the formation of stable amide or ester bonds. This reactivity is exploited in various applications, including protein modification and drug design .
Molecular Targets and Pathways: The compound targets nucleophilic sites in proteins, peptides, and other biomolecules. It can modify lysine residues in proteins, affecting their structure and function. This property is utilized in the development of enzyme inhibitors and other bioactive molecules .
相似化合物的比较
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound is similar in structure and is investigated for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is used to improve monoclonal antibody production in cell cultures.
Uniqueness: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is unique due to its specific heptanoic acid backbone and the presence of the 2,5-dioxopyrrolidin-1-yl group. This combination of structural features imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
7-(2,5-dioxopyrrolidin-1-yl)oxy-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c13-8-6-7-9(14)12(8)18-11(17)5-3-1-2-4-10(15)16/h1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVQBKWJUHXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














